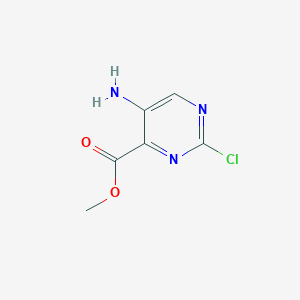

Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSUEXNXPJORIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5-amino-2-chloropyrimidine-4-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as dimethylformamide (DMF) and oxalyl chloride . The reaction typically proceeds at room temperature and involves the formation of an ester bond between the carboxylic acid and methanol.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce nitro-substituted derivatives .

Scientific Research Applications

Methyl 5-amino-2-chloropyrimidine-4-carboxylate has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity against certain pests and weeds.

Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity: The amino group in this compound facilitates nucleophilic aromatic substitution, while the carboxylate group enables ester hydrolysis or amidation .

- Crystallography: Positional isomers like Methyl 4-amino-2-chloropyrimidine-5-carboxylate exhibit planar pyrimidine rings but differ in hydrogen-bond networks, impacting solubility and stability .

- Safety: The parent compound’s corrosive nature (H314) necessitates careful handling, whereas non-amino analogs (e.g., Methyl 2-chloropyrimidine-4-carboxylate) may pose lower risks .

Biological Activity

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (MAC) is an organic compound belonging to the pyrimidine family, characterized by a unique structure that includes an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl esterified carboxylate group at the 4-position. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 173.58 g/mol

- Structure Characteristics : The presence of both amino and chlorinated groups enhances its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of MAC exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial enzyme systems or structural components critical for bacterial survival.

Table 1: Antimicrobial Efficacy of MAC Derivatives

| Derivative Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MAC Derivative A | E. coli | 32 µg/mL |

| MAC Derivative B | S. aureus | 16 µg/mL |

| MAC Derivative C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

MAC has been explored for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that certain derivatives can significantly reduce cell viability in various cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis through cell cycle arrest has been noted as a critical mechanism of action .

Case Study: In Vitro Anticancer Activity

In a study evaluating the effects of MAC on non-small cell lung cancer (NCI-H23) cells, it was found that treatment with MAC resulted in:

- IC value: 0.87 µM

- Induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

The biological activity of MAC is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways critical for cell growth and proliferation. For example, studies have suggested that MAC may act as an inhibitor of tubulin polymerization, leading to disruption in mitotic processes .

Potential Molecular Targets

- Tubulin : Inhibition leads to cell cycle arrest.

- Enzymes in the Methylerythritol Phosphate Pathway : Targeting these enzymes can disrupt isoprenoid biosynthesis in bacteria .

- Receptors involved in signaling pathways : Such as VEGFR-2, which plays a role in angiogenesis.

Comparative Analysis with Related Compounds

The structural similarities between MAC and other pyrimidine derivatives provide insights into their biological activities.

Table 2: Comparison of Pyrimidine Derivatives

| Compound Name | Structural Features | Similarity Factor |

|---|---|---|

| Methyl 6-amino-2-chloropyrimidine-4-carboxylate | Amino group at the 6-position | 0.90 |

| Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | Ethyl ester instead of methyl | 0.89 |

| Methyl 5-chloro-2-pyrimidinecarboxylic acid | Chlorine substitution at different position | 0.88 |

These comparisons highlight how variations in functional groups influence the biological activity and therapeutic potential of pyrimidine derivatives.

Applications in Drug Development

Due to its diverse biological activities, MAC serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Furthermore, its applications extend into agrochemicals, where it is utilized in developing herbicides and pesticides due to its biological activity against pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.